![molecular formula C12H16INO3 B4171964 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide](/img/structure/B4171964.png)
3-iodo-5-methoxy-N-methyl-4-propoxybenzamide
Overview
Description
3-iodo-5-methoxy-N-methyl-4-propoxybenzamide is a chemical compound that belongs to the class of benzamides. It is also known as MPPI or 5-MeO-MPPI. This compound is mainly used in scientific research to understand its mechanism of action and its effects on the human body.
Mechanism of Action
The mechanism of action of 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide involves its binding to the 5-HT1A receptor. This binding inhibits the activation of the receptor by serotonin, leading to a decrease in the activity of the serotonergic system. This, in turn, leads to a decrease in the levels of serotonin in the brain, which is associated with the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide are mainly related to its effects on the serotonergic system. It has been found to decrease the levels of serotonin in the brain, leading to a decrease in the activity of the serotonergic system. This, in turn, leads to a decrease in the symptoms of depression, anxiety, and other related disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide in lab experiments include its selectivity for the 5-HT1A receptor and its potential use in the treatment of depression, anxiety, and other related disorders. However, the limitations of using this compound in lab experiments include the lack of information on its long-term effects and its potential side effects.
Future Directions
There are several future directions for the research on 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide. These include the study of its effects on other receptors in the brain, the development of more selective compounds, the investigation of its long-term effects, and the development of new treatments for depression, anxiety, and other related disorders.
Conclusion
In conclusion, 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide is a chemical compound that has been studied for its potential use in the treatment of depression, anxiety, and other related disorders. Its mechanism of action involves its binding to the 5-HT1A receptor, leading to a decrease in the activity of the serotonergic system. Although there are limitations to its use in lab experiments, there are several future directions for the research on this compound.
Scientific Research Applications
3-iodo-5-methoxy-N-methyl-4-propoxybenzamide has been used in scientific research to understand its mechanism of action and its effects on the human body. It has been found to act as a selective antagonist of the serotonin receptor subtype 5-HT1A. This receptor is involved in the regulation of mood, anxiety, and stress. Therefore, the compound has been studied for its potential use in the treatment of depression, anxiety, and other related disorders.
properties
IUPAC Name |
3-iodo-5-methoxy-N-methyl-4-propoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3/c1-4-5-17-11-9(13)6-8(12(15)14-2)7-10(11)16-3/h6-7H,4-5H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUHWJNYBAOIFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C(=O)NC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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